

GBR 12935: Application Notes and Protocols for In Vitro Dopamine Uptake Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12935 is a potent and selective dopamine reuptake inhibitor widely utilized in neuroscience research to study the function of the dopamine transporter (DAT).[1][2] As a piperazine derivative, it exhibits high affinity for DAT, making it an invaluable tool for in vitro dopamine uptake assays.[1][2] These assays are crucial for screening potential therapeutic compounds targeting dopaminergic pathways, which are implicated in various neurological and psychiatric disorders such as Parkinson's disease, ADHD, and addiction.[2][3] This document provides detailed application notes and protocols for the use of GBR 12935 in such assays.

Mechanism of Action

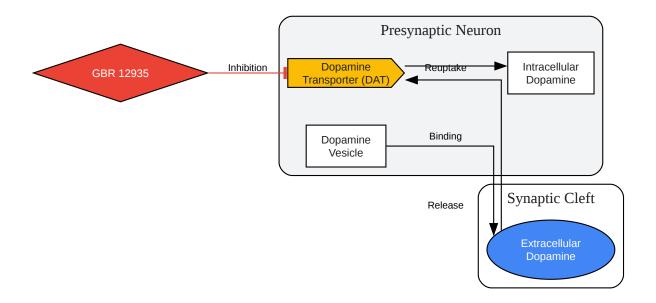
GBR 12935 functions as a competitive inhibitor at the dopamine transporter.[4] It binds to the dopamine binding site on the DAT protein, thereby blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4] This inhibition leads to an increase in the extracellular concentration of dopamine, prolonging its signaling effects.[1] The radiolabeled form, [3H]**GBR 12935**, is a specific high-affinity ligand used to label the dopamine transport complex, allowing for detailed binding studies.[2][5][6]

Biochemical and Pharmacological Properties



GBR 12935 is characterized by its high affinity and selectivity for the dopamine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] The dihydrochloride salt form of **GBR 12935** is often used in research due to its enhanced water solubility and stability.[1]

Signaling Pathway of Dopamine Reuptake and Inhibition by GBR 12935



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Caption: Dopamine reuptake at the presynaptic terminal and its inhibition by GBR 12935.

Quantitative Data

The following tables summarize the binding affinities and inhibitory concentrations of **GBR 12935** for monoamine transporters.



Binding Affinity (Kd) of GBR 12935			
Preparation		Kd (nM)	
COS-7 cells		1.08[1]	
Rat striatal membranes		5.5[5]	
Human striatum		3.2[6]	
Human caudate nucleus		2.34[7]	
Human CYP2D6		42.2[8]	
Inhibitory Potency (IC50/Ki) of GBR 12935 and Related Compounds			
Compound	Target	Assay	Value (nM)
GBR 12909	DAT	Synaptosomal dopamine uptake	Ki = 1[4]
GBR 12909	NET	Noradrenaline uptake	>100[4]
GBR 12909	SERT	5-HT uptake	>100[4]
Cocaine	DAT	[3H]dopamine uptake	IC50 ≈ 350[9]

Experimental Protocols In Vitro Dopamine Uptake Inhibition Assay

This protocol is designed to measure the potency of test compounds, such as **GBR 12935**, in inhibiting dopamine uptake in cells expressing the dopamine transporter.[10][11]

Materials:

- Cells stably or transiently expressing DAT (e.g., HEK293-hDAT, N27 cells).[3][10][12]
- Culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin).



- Poly-D-lysine coated 96-well plates.
- Krebs-HEPES buffer (KHB) or similar assay buffer.
- [3H]Dopamine (radiolabeled).
- Unlabeled dopamine.
- Test compounds (e.g., GBR 12935).
- Scintillation fluid.
- Scintillation counter.

Procedure:

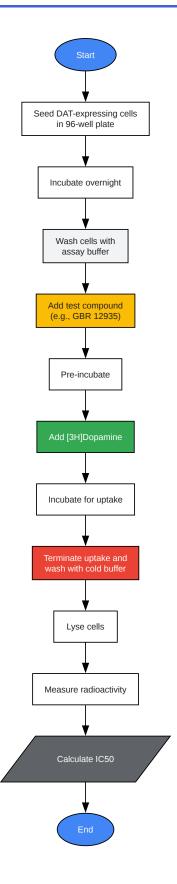
- Cell Plating:
 - Seed DAT-expressing cells in poly-D-lysine coated 96-well plates at a density that results in a confluent monolayer on the day of the assay.
 - Incubate at 37°C in a humidified 5% CO2 incubator.
- · Preparation of Solutions:
 - Prepare a stock solution of GBR 12935 in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
 - Prepare a solution of [3H]Dopamine mixed with unlabeled dopamine in assay buffer to achieve the desired final concentration (e.g., 10-20 nM).
- Assay Performance:
 - On the day of the assay, aspirate the culture medium from the wells.
 - Wash the cells once with assay buffer.



- Add 50 μL of assay buffer containing various concentrations of the test compound (GBR 12935) or vehicle to the appropriate wells.
- Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.
- Initiate the uptake by adding 50 μL of the [3H]Dopamine solution to each well.
- Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.
- Termination of Uptake:
 - Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold assay buffer.
- Cell Lysis and Measurement:
 - Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
 - Transfer the lysate to scintillation vials.
 - Add scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like nomifensine or GBR 12935 itself) from the total uptake.
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using nonlinear regression analysis.

Experimental Workflow for In Vitro Dopamine Uptake Assay





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Caption: A step-by-step workflow for performing an in vitro dopamine uptake assay.



Conclusion

GBR 12935 is a cornerstone pharmacological tool for the investigation of the dopamine transporter. Its high potency and selectivity make it an ideal reference compound for in vitro dopamine uptake assays. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug discovery and neuropharmacology to effectively utilize **GBR 12935** in their studies of dopaminergic systems.

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